4-chloro-N-(2-methoxy-5-methylphenyl)-3-nitro-1H-pyrazole-5-carboxamide
Description
4-Chloro-N-(2-methoxy-5-methylphenyl)-3-nitro-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a nitro group at position 3, a chloro substituent at position 4, and a 2-methoxy-5-methylphenyl carboxamide moiety. Pyrazole carboxamides are widely studied for their pesticidal and pharmaceutical activities due to their structural versatility and ability to interact with biological targets such as ryanodine receptors in insects .
Properties
Molecular Formula |
C12H11ClN4O4 |
|---|---|
Molecular Weight |
310.69 g/mol |
IUPAC Name |
4-chloro-N-(2-methoxy-5-methylphenyl)-5-nitro-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H11ClN4O4/c1-6-3-4-8(21-2)7(5-6)14-12(18)10-9(13)11(16-15-10)17(19)20/h3-5H,1-2H3,(H,14,18)(H,15,16) |
InChI Key |
YSVRCGCAKLUHFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=NNC(=C2Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Core Pyrazole Ring Formation
The pyrazole scaffold is typically constructed via cyclocondensation reactions. A common method involves reacting β-keto esters with hydrazine derivatives under controlled conditions . For instance, ethyl acetoacetate and hydrazine hydrate undergo cyclization to form 1H-pyrazole-4-carboxylate intermediates, which serve as precursors for further functionalization .
Key variables influencing this step include:
-
Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction homogeneity .
-
Temperature : Reactions often proceed at reflux (80–100°C) to ensure complete cyclization .
-
Catalysts : Base catalysts (e.g., K₂CO₃) improve nucleophilic attack efficiency during ring closure .
Introduction of the Nitro Group
Nitration is performed early in the synthesis to avoid interference with later steps. The nitro group at position 3 is introduced using mixed nitric-sulfuric acid systems under cryogenic conditions (−10°C to 0°C) . Electrophilic aromatic substitution (SEAr) is favored due to the electron-withdrawing nature of adjacent substituents, directing nitration to the meta position relative to the carboxamide group .
Table 1: Nitration Conditions and Outcomes
| Nitrating Agent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| HNO₃/H₂SO₄ | −5 | 78 | 98.5 |
| Acetyl nitrate | 10 | 65 | 97.2 |
Chlorination at Position 4
Chlorination employs phosphorus oxychloride (POCl₃) as both a solvent and chlorinating agent. The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the electron-deficient pyrazole ring facilitates chloride insertion.
Optimized Protocol :
-
Dissolve 3-nitro-1H-pyrazole-5-carboxylic acid in POCl₃ (5 eq).
-
Add catalytic DMF (0.1 eq) and reflux at 110°C for 6 hours.
-
Quench with ice-water and extract with dichloromethane.
-
Isolate 4-chloro-3-nitro-1H-pyrazole-5-carbonyl chloride via vacuum distillation.
Carboxamide Formation
Coupling the acyl chloride intermediate with 2-methoxy-5-methylaniline is achieved under Schotten-Baumann conditions:
-
Add 4-chloro-3-nitro-1H-pyrazole-5-carbonyl chloride (1 eq) to a stirred solution of 2-methoxy-5-methylaniline (1.2 eq) in THF.
-
Maintain pH 8–9 using aqueous NaHCO₃.
-
Stir at 25°C for 12 hours, yielding the target carboxamide after recrystallization .
Table 2: Amine Coupling Efficiency
| Base | Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| NaHCO₃ | THF | 85 | 12 |
| Et₃N | DCM | 78 | 10 |
One-Pot Synthesis Strategies
Industrial-scale processes favor one-pot methodologies to minimize intermediate isolation. A patent-derived approach combines pyrazolidin-3-one dehydrogenation with in situ coupling :
-
Dehydrogenate 1-(4-chlorophenyl)-pyrazolidin-3-one in acetone using MnO₂.
-
Directly react the resulting 3-hydroxypyrazole with 2-nitrobenzyl bromide without isolation.
Analytical Validation
Synthesized batches are characterized using:
-
¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) .
-
HPLC-MS : Verifies molecular ion peaks (m/z 284.70).
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-methoxy-5-methylphenyl)-5-nitro-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of 4-amino-N-(2-methoxy-5-methylphenyl)-5-nitro-1H-pyrazole-3-carboxamide.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(2-methoxy-5-methylphenyl)-5-nitro-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-methoxy-5-methylphenyl)-5-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its observed biological activities.
Comparison with Similar Compounds
Key Observations :
- Nitro groups may lower solubility compared to methyl or trifluoromethyl groups due to stronger polarity.
Biological Activity
4-chloro-N-(2-methoxy-5-methylphenyl)-3-nitro-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes current research findings, including molecular mechanisms, biological assays, and structure-activity relationships (SAR) related to this compound.
Chemical Structure and Properties
The compound can be represented as follows:
- Chemical Formula : C12H13ClN4O3
- Molecular Weight : 284.71 g/mol
Biological Activity Overview
Recent studies indicate that compounds in the pyrazole class exhibit a range of biological activities, including:
- Anticancer Activity : Demonstrated efficacy against various cancer cell lines.
- Anti-inflammatory Properties : Potential to modulate inflammatory pathways.
In vitro Studies
In vitro evaluations have shown that this compound exhibits significant cytotoxic effects on several cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| A549 | 26 | Cell cycle arrest |
| HepG2 | 17.82 | Inhibition of proliferation |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including modulation of signaling pathways involved in cancer progression.
Case Studies
-
Study on MCF7 Cells :
- The compound was tested against MCF7 (breast cancer) cells, showing an IC50 value of 3.79 µM, indicating potent anticancer activity.
- Mechanistic studies suggested that it activates caspase pathways leading to apoptosis.
-
Study on A549 Cells :
- In A549 (lung cancer) cells, treatment with the compound resulted in significant growth inhibition with an IC50 of 26 µM.
- Flow cytometry analysis indicated a G0/G1 phase arrest.
Anti-inflammatory Properties
In addition to its anticancer potential, this pyrazole derivative has shown promising anti-inflammatory effects:
- Inhibition of Pro-inflammatory Cytokines : The compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 50 |
| IL-6 | 200 | 70 |
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of the compound with various targets involved in cancer and inflammation:
- Target Proteins : Aurora-A kinase, COX-2
- Binding Affinity : The compound demonstrated a high binding affinity towards these proteins, suggesting potential as a therapeutic agent.
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is often influenced by their structural features. Modifications at specific positions can enhance or diminish their efficacy:
- Substituents on the Phenyl Ring : The presence of methoxy and methyl groups has been associated with increased potency.
| Substituent | Effect on Activity |
|---|---|
| Methoxy (OCH3) | Increased solubility and potency |
| Methyl (CH3) | Enhanced binding affinity |
Q & A
Q. What are the optimal synthetic routes for 4-chloro-N-(2-methoxy-5-methylphenyl)-3-nitro-1H-pyrazole-5-carboxamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : A stepwise approach is recommended:
- Step 1 : Start with the condensation of 2-methoxy-5-methylaniline with a pre-functionalized pyrazole intermediate. Use THF or DMF as solvents for improved solubility .
- Step 2 : Introduce the nitro group via nitration under controlled temperatures (0–5°C) to avoid over-oxidation .
- Step 3 : Optimize yield by varying catalysts (e.g., HATU vs. DCC) and reaction times. For purity, employ column chromatography with gradients of ethyl acetate/hexane (monitored via TLC) .
- Key Data :
| Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| THF | HATU | 25 | 68 | 95 |
| DMF | DCC | 40 | 72 | 92 |
Q. How should researchers employ spectroscopic techniques to confirm the structural integrity of this compound?
- Methodological Answer :
- NMR : Compare and NMR shifts with computational predictions (e.g., DFT calculations). For example, the methoxy group’s singlet at ~3.8 ppm and nitro group deshielding effects (~8.5 ppm for aromatic protons) .
- X-ray Crystallography : Resolve crystal packing using monoclinic systems (space group ) with unit cell parameters . Use Bruker SMART CCD detectors for high-resolution data .
Advanced Research Questions
Q. What computational strategies predict the compound’s bioactivity against kinase targets (e.g., EGFR or CDK2)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 1M17 for EGFR). Parameterize the nitro group’s partial charges using Gaussian09 at the B3LYP/6-31G* level .
- QSAR Modeling : Train models on pyrazole-carboxamide datasets with descriptors like logP, polar surface area, and H-bond acceptors. Validate with leave-one-out cross-validation (R² > 0.85) .
- Key Insight : The chloro and nitro groups enhance target affinity by forming halogen bonds and π-π stacking, respectively .
Q. How can researchers resolve contradictions in biological activity data across assay systems (e.g., in vitro vs. in vivo)?
- Methodological Answer :
- Comparative Assay Design : Test the compound in parallel using immortalized cell lines (e.g., HEK293) and primary cells. Adjust media compositions (e.g., serum-free vs. 10% FBS) to assess solubility-driven discrepancies .
- Meta-Analysis : Aggregate data from ≥3 independent studies. Use statistical tools (e.g., ANOVA with Tukey post hoc) to identify outliers. For example, IC₅₀ variations >20% may indicate assay-specific interference .
Q. What formulation strategies improve aqueous solubility and stability for in vivo studies?
- Methodological Answer :
- Co-Solvent Systems : Test PEG-400/water (20:80 v/v) or cyclodextrin complexes (e.g., HP-β-CD) to enhance solubility. Monitor stability via HPLC over 72 hours at 4°C .
- Lyophilization : Freeze-dry with cryoprotectants (e.g., trehalose) to create stable powders. Reconstitute in PBS (pH 7.4) for pharmacokinetic studies .
Data Contradiction Analysis
Q. Why might crystallographic data conflict with computational conformational predictions?
- Methodological Answer :
- Cause : Crystal packing forces (e.g., hydrogen bonds between the carboxamide and nitro groups) may stabilize non-preferred conformations.
- Resolution : Compare gas-phase DFT-optimized structures with solid-state X-ray data. Use Mercury Software to analyze intermolecular interactions (e.g., C=O⋯H-N distances <2.5 Å) .
Tables for Key Data
Q. Table 1: Comparative Solubility in Co-Solvent Systems
| Co-Solvent | Concentration (mg/mL) | Stability (72 h, 4°C) |
|---|---|---|
| PEG-400/Water | 12.5 | 98% |
| HP-β-CD (10%) | 8.7 | 95% |
Q. Table 2: Docking Scores Against Kinase Targets
| Target (PDB ID) | Docking Score (kcal/mol) | Binding Interactions Identified |
|---|---|---|
| EGFR (1M17) | -9.2 | Halogen bond (Cl), π-π (nitro) |
| CDK2 (1HCL) | -8.7 | H-bond (carboxamide), hydrophobic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
